N-(2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide - 1251624-60-8

N-(2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Catalog Number: EVT-2972838
CAS Number: 1251624-60-8
Molecular Formula: C23H26N4O2
Molecular Weight: 390.487
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Treatment of schizophrenia: Current antipsychotic medications often have limited efficacy against negative symptoms and cognitive deficits associated with schizophrenia []. The identification of compounds, like some 1,2,4-oxadiazole derivatives, exhibiting both antipsychotic-like and procognitive activities holds promise for developing more effective therapies.

5-Lipoxygenase Activating Protein (FLAP) Inhibition

  • Treatment of inflammatory diseases: Targeting FLAP with selective inhibitors represents a promising therapeutic approach for managing inflammatory diseases [, ]. The development of potent and selective FLAP inhibitors, such as those containing 1,2,4-oxadiazole moieties, offers potential for new anti-inflammatory medications.
  • Treating neurological and psychiatric disorders: Research suggests that selective modulation of specific mGluR subtypes, such as mGlu4 and mGlu5, can impact various neurological and psychiatric conditions [, , , ]. Compounds with mGluR modulating properties, often containing piperidine or other heterocyclic structures, are actively investigated for their therapeutic potential in these areas.

Structure-Activity Relationship (SAR)

  • Drug discovery and development: SAR studies are essential for developing new drugs with improved therapeutic profiles [, , ]. By understanding how specific structural modifications influence a molecule's interactions with its biological target, researchers can design and synthesize more effective and safer drug candidates.
  • Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It enhances N-methyl-d-aspartate receptor function and shows preclinical antipsychotic-like and procognitive activities.

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

  • Compound Description: This compound is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. It demonstrates excellent FLAP binding potency and potent inhibition of LTB4 synthesis in human whole blood. [, ] BI 665915 displays a favorable cross-species drug metabolism and pharmacokinetics profile and has a low risk for potential drug-drug interactions.

N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide (Compound 52)

  • Compound Description: Compound 52 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGlu4). It exhibits selectivity for mGlu4 over mGlu1, mGlu2, and mGlu5 receptors but does modulate mGlu7 and mGlu8, categorizing it as a group III-preferring mGlu receptor agent. Compound 52 is readily absorbed after i.p. administration and reaches a high concentration in the brain.

N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide (Compound 62)

  • Compound Description: This compound acts as a positive allosteric modulator of the mGlu4 receptor, demonstrating both anxiolytic- and antipsychotic-like properties in preclinical models. Notably, it exhibits comparable effects to clozapine in the DOI-induced head twitch test and surpasses the efficacy of the selective mGlu4 PAM ADX88178.

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (Compound 7)

  • Compound Description: Compound 7 is a small-molecule inhibitor of HIV-1 assembly that targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. It directly interacts with HIV-1 MA, competes with PI(4,5)P2 for MA binding, and reduces new virus production. This compound exhibits broad neutralizing anti-HIV activity against group M isolates.

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide (C22)

  • Compound Description: Identified through computational analysis (molecular docking, drug-likeness evaluation, ADMET profiling, P450 site of metabolism prediction, and molecular dynamics simulation), C22 emerged as a potential inhibitor for InhA and EthR. These enzymes are involved in mycolic acid synthesis, a crucial component for Mycobacterium tuberculosis viability. Further in vitro and in vivo studies are necessary to confirm its anti-tuberculosis activity.
  • Compound Description: This compound stands out as a potent and selective antagonist for the κ opioid receptor (KOR). It has potential as a pharmacotherapy for conditions such as migraine, depression, anxiety, and drug abuse. CYM-53093 exhibits favorable in vitro ADMET and in vivo pharmacokinetic profiles, along with a medication-like duration of action in rats. This compound effectively antagonizes KOR agonist-induced prolactin secretion and displays efficacy in tail-flick analgesia in mice. Currently, CYM-53093 is undergoing phase 1 clinical trials for neuropsychiatric disorders.

Properties

CAS Number

1251624-60-8

Product Name

N-(2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

IUPAC Name

N-(2-methylphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide

Molecular Formula

C23H26N4O2

Molecular Weight

390.487

InChI

InChI=1S/C23H26N4O2/c1-16-7-9-18(10-8-16)22-25-23(29-26-22)19-11-13-27(14-12-19)15-21(28)24-20-6-4-3-5-17(20)2/h3-10,19H,11-15H2,1-2H3,(H,24,28)

InChI Key

CNHVFHHBTYMJRR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=CC=C4C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.